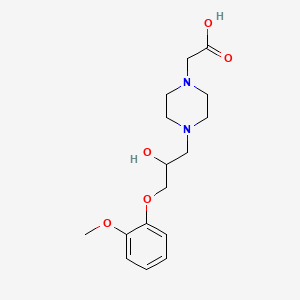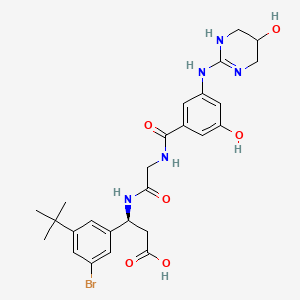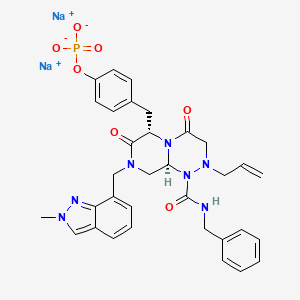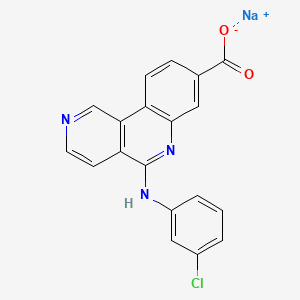![molecular formula C14H16N2O B606921 6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one CAS No. 1675245-09-6](/img/structure/B606921.png)
6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one
Vue d'ensemble
Description
The compound is a derivative of dimethylaminophenyl compounds . These compounds often serve as catalysts in the production of polymers and are highly versatile nucleophilic catalysts for acylation reactions and esterifications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods, including diazotization reactions and Heck reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various spectroscopic techniques and theoretical methods .Applications De Recherche Scientifique
Antioxidant, Antitumor, and Antimicrobial Activities : A study explored the synthesis of pyrazolopyridine derivatives, including compounds related to "6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one". These compounds exhibited significant antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Enantioselective Synthesis and Catalysis : Another research focused on the enantioselective synthesis of 4-(dimethylamino)pyridines and their application in asymmetric catalysis. This highlights the potential of such compounds in stereoselective chemical synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Reactions with Nucleophiles : A study investigated the reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles. This research contributes to the understanding of the chemical behavior of pyridine derivatives in synthetic chemistry (Gadzhili et al., 2015).
Optical and Material Science Applications : A study synthesized a π-conjugated organic material based on a methyl pyridinium compound and analyzed its optical properties, highlighting its potential applications in material science (Antony et al., 2019).
Nonlinear Optics : Research on the molecular design of dimethylamino phenyl ethynyl pyridinium derivatives for nonlinear optics indicates the significance of such compounds in developing advanced optical materials (Umezawa et al., 2003).
Hydrogen-Bonded Aggregates in Crystal Structures : A study examined the hydrogen-bonded dimer structures in related pyridine derivatives, contributing to the understanding of molecular aggregation and crystallography (Quiroga et al., 2010).
Optical Nonlinearities in N-Methyl and N-Aryl Pyridinium Salts : This research investigated the optical nonlinearities in a series of dyes with dimethylamino groups, which is important for the development of advanced optical technologies (Coe et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
6-[4-(dimethylamino)phenyl]-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-8-13(15-14(17)9-10)11-4-6-12(7-5-11)16(2)3/h4-9H,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDASRACNPJVHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1)C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-[5-fluoro-6-(5-methoxypyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]benzamide](/img/structure/B606844.png)



![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)


![5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid](/img/structure/B606853.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B606855.png)


